molecular formula C26H37N5O8 B120522 Cytosaminomycin B CAS No. 157878-03-0

Cytosaminomycin B

Cat. No. B120522
CAS RN: 157878-03-0
M. Wt: 547.6 g/mol
InChI Key: UFIWZSNSJFCLAC-NIMFOLHWSA-N
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Description

Cytosaminomycin B (CSM-B) is a natural product antibiotic that belongs to the aminoglycoside family. It was first isolated from the fermentation broth of Streptomyces sp. MK-898 in 1994. CSM-B has shown promising antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including multidrug-resistant strains. In addition, CSM-B has been found to have low toxicity and high stability in physiological conditions, making it a potential candidate for clinical use.

Scientific Research Applications

Anticoccidial Agents

Cytosaminomycin B, along with other cytosaminomycins, has been identified as a novel anticoccidial agent. Shiomi et al. (1994) elucidated the structure of cytosaminomycin B, highlighting its role as a nucleoside antibiotic related to oxyplicacetin. The unique carboxylic acid moieties bonded to the cytosine residue differentiate it from oxyplicacetin (Shiomi et al., 1994). Additionally, Haneda et al. (1994) reported the production of cytosaminomycin B by Streptomyces amakusaensis KO-8119, isolating it from the fermentation broth. This compound inhibited the growth of Eimeria tenella in vitro, suggesting its potential in controlling coccidiosis (Haneda et al., 1994).

Methodological Advancements in Culturing

Kelly et al. (2008) discussed an improved method for culturing Streptomyces sahachiroi, a soil microorganism that produces azinomycin B. Although not directly related to Cytosaminomycin B, this research sheds light on advancements in culturing techniques for Streptomyces species, which could be beneficial for the production of Cytosaminomycin B (Kelly, Sharma, & Watanabe, 2008).

Synthetic Studies

Sugimura (2003) conducted a synthetic study of cytosaminomycins, using intramolecular glycosylation as a key step. This study is essential for understanding the synthetic pathways of cytosaminomycins, which could lead to advancements in the synthesis and potential applications of Cytosaminomycin B (Sugimura, 2003).

properties

CAS RN

157878-03-0

Product Name

Cytosaminomycin B

Molecular Formula

C26H37N5O8

Molecular Weight

547.6 g/mol

IUPAC Name

N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide

InChI

InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14+,17+,19+,20-,21+,22-,23+,25-/m1/s1

InChI Key

UFIWZSNSJFCLAC-NIMFOLHWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C

synonyms

cytosaminomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cytosaminomycin B
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Cytosaminomycin B
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Cytosaminomycin B
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Cytosaminomycin B

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